Atr-IN-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atr-IN-12 is a potent inhibitor of ataxia telangiectasia and Rad3-related kinase. This compound has shown significant promise in the field of cancer research due to its ability to inhibit the activity of ataxia telangiectasia and Rad3-related kinase, which plays a crucial role in the DNA damage response pathway . This compound has an inhibitory concentration (IC50) value of 0.007 micromolar, making it a highly effective compound for research and potential therapeutic applications .
Preparation Methods
The synthesis of Atr-IN-12 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized using a series of condensation reactions involving aromatic and heterocyclic compounds.
Functional Group Introduction: Various functional groups are introduced to the core structure through substitution reactions. These reactions often involve the use of reagents such as halides, amines, and alcohols.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and continuous flow systems to increase efficiency and reduce production costs .
Chemical Reactions Analysis
Atr-IN-12 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of these reactions are oxidized derivatives of this compound.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of this compound.
Substitution: this compound can undergo substitution reactions with various nucleophiles, such as amines or thiols, resulting in substituted derivatives of this compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon and copper iodide .
Scientific Research Applications
Atr-IN-12 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of ataxia telangiectasia and Rad3-related kinase and its effects on the DNA damage response pathway.
Biology: In biological research, this compound is used to investigate the role of ataxia telangiectasia and Rad3-related kinase in cell cycle regulation and apoptosis.
Medicine: this compound has shown potential as an anti-cancer agent due to its ability to inhibit ataxia telangiectasia and Rad3-related kinase, which is often overexpressed in cancer cells. It is being studied for its potential use in cancer therapy.
Mechanism of Action
Atr-IN-12 exerts its effects by inhibiting the activity of ataxia telangiectasia and Rad3-related kinase. This kinase is involved in the DNA damage response pathway, where it phosphorylates several downstream proteins involved in cell cycle regulation and DNA repair. By inhibiting ataxia telangiectasia and Rad3-related kinase, this compound prevents the phosphorylation of these proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Atr-IN-12 is unique compared to other ataxia telangiectasia and Rad3-related kinase inhibitors due to its high potency and selectivity. Similar compounds include:
VE-821: Another potent ataxia telangiectasia and Rad3-related kinase inhibitor with an IC50 value of 0.026 micromolar.
AZD6738: A selective ataxia telangiectasia and Rad3-related kinase inhibitor with an IC50 value of 0.001 micromolar.
ETP-46464: An ataxia telangiectasia and Rad3-related kinase inhibitor with an IC50 value of 0.033 micromolar.
Compared to these compounds, this compound has a unique balance of potency and selectivity, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H27N5O3S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(3R)-4-[2-(1H-indol-3-yl)-6-propan-2-ylsulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-4-yl]-3-methylmorpholine |
InChI |
InChI=1S/C22H27N5O3S/c1-14(2)31(28,29)26-11-18-20(12-26)24-21(17-10-23-19-7-5-4-6-16(17)19)25-22(18)27-8-9-30-13-15(27)3/h4-7,10,14-15,23H,8-9,11-13H2,1-3H3/t15-/m1/s1 |
InChI Key |
DLXAYOXMPQUZEL-OAHLLOKOSA-N |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NC(=NC3=C2CN(C3)S(=O)(=O)C(C)C)C4=CNC5=CC=CC=C54 |
Canonical SMILES |
CC1COCCN1C2=NC(=NC3=C2CN(C3)S(=O)(=O)C(C)C)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.